![molecular formula C21H31FN4OS B1229764 1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone is a member of piperazines.
Aplicaciones Científicas De Investigación
Neuroleptic Activity
- A study by Sato et al. (1978) synthesized a series of compounds similar to the specified chemical and evaluated their neuroleptic activities. The results showed that several compounds had neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Hypocholesterolemic Activity
- Research conducted by Cascio et al. (1985) involved the synthesis of similar compounds and their preliminary testing for hypolipemic activity. This study found plasma cholesterol-lowering activity in certain compounds, suggesting potential for hypocholesterolemic applications (Cascio et al., 1985).
Structural Analysis
- A 2009 study by Deniz and Ibiş focused on the crystal structure of a closely related compound. Their findings provide valuable insights into the molecular arrangement and potential interactions of similar chemicals (Deniz & Ibiş, 2009).
Antipsychotic Agent Metabolism
- Mutlib et al. (1996) investigated the metabolism of an atypical antipsychotic agent structurally related to the specified chemical. Their research offers insights into how similar compounds might be metabolized in biological systems (Mutlib et al., 1996).
Dopamine and Serotonin Antagonists
- A study by Perregaard et al. (1992) synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, and found potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds show potential as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).
Imaging Dopamine Receptors
- Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, using a process involving electrophilic fluorination. This could be relevant for imaging studies using similar fluorophenyl piperazine derivatives (Eskola et al., 2002).
Antibacterial Activity
- A study by Matsumoto et al. (1984) explored the antibacterial activity of compounds including 1-piperazinyl groups, demonstrating potential applications in developing new antibacterial agents (Matsumoto et al., 1984).
Propiedades
Fórmula molecular |
C21H31FN4OS |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butan-1-one |
InChI |
InChI=1S/C21H31FN4OS/c1-16-15-21(2,3)23-20(28)26(16)10-6-9-19(27)25-13-11-24(12-14-25)18-8-5-4-7-17(18)22/h4-5,7-8,16H,6,9-15H2,1-3H3,(H,23,28) |
Clave InChI |
FHPMCQOMXCVOKG-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
SMILES canónico |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)


![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
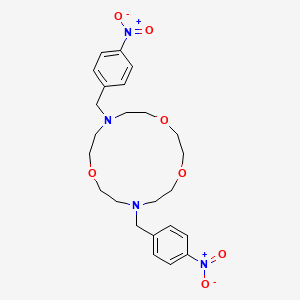
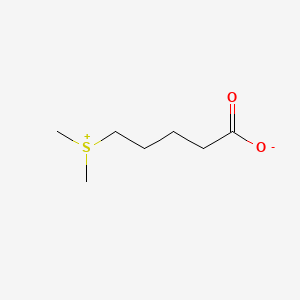
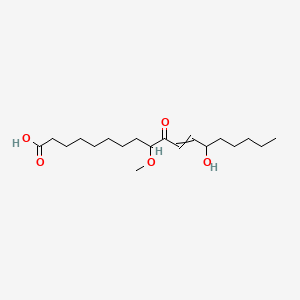
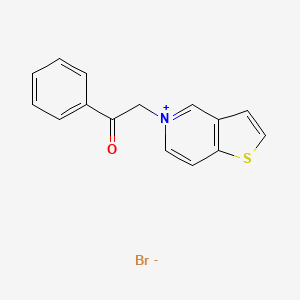
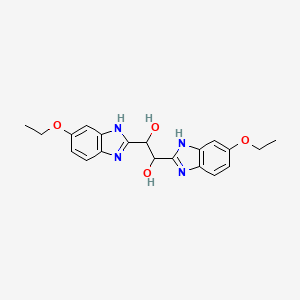

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)